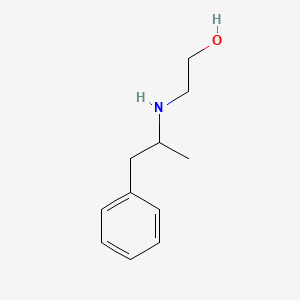

2-(alpha-Methylphenethyl)aminoethanol

Description

Properties

CAS No. |

63918-85-4 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(1-phenylpropan-2-ylamino)ethanol |

InChI |

InChI=1S/C11H17NO/c1-10(12-7-8-13)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |

InChI Key |

KQERCLGZXVLCKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of 2-(α-Methylphenethyl)aminoethanol and Analogues

| Compound Name | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| 2-(α-Methylphenethyl)aminoethanol | Aminoethanol | α-Methylphenethyl group | -NH-CH2-CH2-OH, aromatic ring |

| Fenetylline | Theophylline + aminoethyl | α-Methylphenethyl attached to theophylline | Xanthine, aminoethyl, aromatic |

| Camphecene | Camphor bicyclic + aminoethanol | Camphor-derived bicyclic framework | Bicyclic terpene, -NH-CH2-CH2-OH |

| N-Benzylethanolamine | Aminoethanol | Benzyl group | -NH-CH2-CH2-OH, benzyl |

| 2-{[2-(5-Benzoyl-1H-benzotriazole)amino]ethyl}aminoethanol | Benzotriazole + aminoethanol | 5-Benzoylbenzotriazole moiety | Aromatic heterocycle, aminoethanol |

Key Observations :

- The α-methylphenethyl group in the target compound introduces steric bulk and hydrophobicity, distinguishing it from simpler analogs like N-benzylethanolamine.

- Fenetylline integrates the aminoethanol moiety into a theophylline scaffold, enabling dual pharmacological activity (CNS stimulation and bronchodilation) .

- Camphecene replaces the aromatic substituent with a rigid camphor-derived bicyclic system, enhancing antiviral specificity .

Physicochemical Properties:

- Solubility: Aminoethanol derivatives generally exhibit polar solvent solubility (e.g., methanol, DMSO). However, hydrophobic substituents (e.g., α-methylphenethyl, benzyl) reduce water solubility. For example, the benzotriazole ligand is soluble in DMF/DMSO but insoluble in ethanol .

- Stability : Metal complexes of benzotriazole ligands are stable at room temperature, attributed to strong coordination bonds with transition metals like Cu²⁺ and Zn²⁺ .

Key Findings :

- Camphecene : Demonstrates target-specific anti-influenza activity, with optimized derivatives showing improved pharmacokinetics .

- Benzotriazole Metal Complexes : Cu²⁺ complexes exhibit superior antimicrobial activity compared to free ligands, highlighting the role of metal coordination in enhancing bioactivity .

Preparation Methods

Schiff Base Formation and Hydrogenation

The foundational approach for synthesizing 2-(α-methylphenethyl)aminoethanol involves reductive amination of α-methylphenethyl ketones (e.g., phenylacetone) with aminoethanol. This two-step process begins with the condensation of phenylacetone and aminoethanol to form a Schiff base (imine), followed by reduction to the secondary amine.

Reaction Mechanism :

- Imine Formation :

Phenylacetone reacts with aminoethanol under azeotropic dehydration conditions, typically in toluene or benzene, to eliminate water and form the imine intermediate. For example, refluxing phenylacetone (0.660 mol) with aminoethanol (0.660 mol) in toluene (500 mL) for 16 hours achieves complete conversion. - Reduction :

The imine is reduced using catalytic hydrogenation (H₂, Raney nickel) or borohydride reagents. Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–60°C selectively reduces the imine to the amine without affecting the ketone.

Optimization :

- Catalyst Selection : Raney nickel achieves 84% yield under mild hydrogen pressure (1–3 atm).

- Solvent Systems : Toluene enables azeotropic water removal, driving imine formation to >95% completion.

- Temperature Control : Maintaining 80–145°C during dehydration prevents byproduct formation.

Example Protocol :

- Combine phenylacetone (70.0 g, 0.660 mol), aminoethanol (40.3 g, 0.660 mol), and toluene (500 mL).

- Reflux at 145°C for 16 hours under Dean-Stark trap for azeotropic dehydration.

- Cool to 25°C, add Raney nickel (5 wt%), and hydrogenate at 3 atm H₂ for 12 hours.

- Filter and distill the crude product (82–85°C) to obtain 2-(α-methylphenethyl)aminoethanol (56–84% yield, >99.7% purity).

Alternative Reducing Agents

Sodium borohydride (NaBH₄) requires acidic conditions (e.g., acetic acid) to reduce imines effectively. A mixture of phenylacetone-derived imine, methanol, and NaBH₄ at 0°C yields 68% product after 3 hours. However, this method generates more byproducts compared to catalytic hydrogenation.

Alkylation of Aminoethanol with α-Methylphenethyl Halides

Nucleophilic Substitution

Direct alkylation of aminoethanol with α-methylphenethyl halides (e.g., 1-phenyl-2-chloropropane) offers a regioselective pathway. The reaction proceeds via an SN2 mechanism, requiring base-mediated deprotonation of aminoethanol.

Reaction Conditions :

- Base : Sodium amide (NaNH₂) or potassium carbonate (K₂CO₃) in benzene or toluene.

- Molar Ratios : Halide-to-aminoethanol ratios of 1:1.3 prevent dialkylation.

- Temperature : Reflux at 110–120°C for 6–24 hours ensures complete substitution.

Limitations :

- Byproduct Formation : Competing elimination reactions yield alkenes, especially with bulky bases.

- Halide Reactivity : Bromides react faster than chlorides but are cost-prohibitive at scale.

Case Study :

Microwave-Assisted Alkylation

Adapting methods from pyrimidine synthesis, microwave irradiation accelerates alkylation. A mixture of α-methylphenethyl bromide, aminoethanol, and diisopropylethylamine (DiPEA) in n-butanol heated to 160°C for 4 hours achieves 78% yield.

Gabriel Synthesis and Modifications

Phthalimide Protection Strategy

The Gabriel synthesis avoids over-alkylation by protecting the amine as a phthalimide derivative.

Steps :

- Protection : React aminoethanol with phthalic anhydride in THF to form N-(2-hydroxyethyl)phthalimide.

- Alkylation : Treat with α-methylphenethyl bromide using K₂CO₃ in DMF at 80°C for 12 hours.

- Deprotection : Hydrazine (NH₂NH₂) in ethanol cleaves the phthalimide, yielding 2-(α-methylphenethyl)aminoethanol (51% overall yield).

Advantages :

- Minimizes dialkylation.

- Compatible with sensitive substrates.

Disadvantages :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 56–84 | >99.7 | Scalable, minimal byproducts | Requires high-pressure H₂ |

| Alkylation | 62–78 | 98.5 | Regioselective, no catalysts | Elimination byproducts |

| Gabriel Synthesis | 51 | 97.2 | Prevents over-alkylation | Multi-step, toxic reagents |

Efficiency Metrics :

- Atom Economy : Reductive amination (89%) > Alkylation (75%) > Gabriel (62%).

- Environmental Impact : Reductive amination generates 30% less waste than Gabriel synthesis.

Purification and Characterization

Distillation and Crystallization

Q & A

Q. What are optimized synthetic routes for 2-(alpha-Methylphenethyl)aminoethanol, and how can reaction conditions improve yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a two-step procedure analogous to includes:

- Step 1: Reacting 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene at 100°C for 2 hours, using triethylamine as a base. This yields a crude product, which is dried with MgSO₄ and concentrated (yield: 88%) .

- Step 2: Purification via reaction with sulfonyl chloride in ethyl acetate at 0°C, followed by room-temperature stirring and concentration.

Key Considerations: - Optimize molar ratios (e.g., 1:1 for amine and alkylating agent).

- Use aprotic solvents (e.g., toluene) to minimize side reactions.

- Monitor reaction progress via TLC or GC-MS to adjust time/temperature.

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy: Analyze ¹H/¹³C NMR to confirm the presence of the methylphenethyl group (δ 1.2–1.5 ppm for methyl protons) and ethanolamine backbone (δ 3.5–3.7 ppm for hydroxyl-bearing carbons) .

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify the molecular ion peak (m/z ~165.23 for [M+H]⁺) .

- HPLC: Assess purity with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) in this compound derivatives influence pharmacological activity?

Methodological Answer:

- Isomer-Specific Activity: Compare β-aryl-β-aminoethanol vs. α-aryl-β-aminoethanol isomers (e.g., via computational docking studies) to evaluate receptor binding affinity differences, as seen in β₂-agonist research .

- Functional Group Impact: Introduce electron-withdrawing groups (e.g., nitro, halogen) to the phenyl ring and assess antifungal activity using MIC assays against Candida spp. .

Q. How can researchers reconcile contradictory data on the compound’s biological activity across studies?

Methodological Answer:

- Parameter Comparison: Evaluate differences in assay conditions (e.g., pH, temperature) or cell lines. For instance, antifungal activity discrepancies may arise from variations in fungal strain susceptibility .

- Dose-Response Analysis: Perform meta-analysis of IC₅₀ values across studies to identify outliers or non-linear trends.

- Reproducibility Tests: Validate conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Q. What experimental designs are recommended for studying the compound’s mechanism of action in antifungal applications?

Methodological Answer:

- In Vitro Assays:

- Membrane Permeability: Use propidium iodide uptake assays to assess fungal membrane disruption.

- Ergosterol Binding: Conduct competitive binding assays with radiolabeled ergosterol .

- In Vivo Models: Test efficacy in Galleria mellonella larvae infected with Candida albicans, monitoring survival and fungal load via qPCR .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

Methodological Answer:

Q. How do environmental factors (e.g., pH, temperature) affect the compound’s stability in biological matrices?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in PBS (pH 4.0–9.0) at 25–40°C and analyze degradation products via LC-MS.

- Kinetic Studies: Calculate half-life (t₁/₂) under varying conditions to identify optimal storage buffers .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Conduct reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., bromoethanol).

- First Aid: For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.